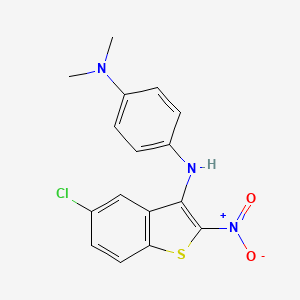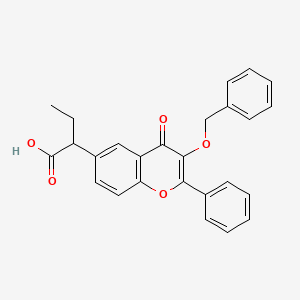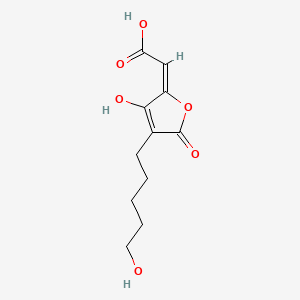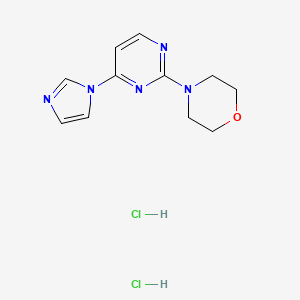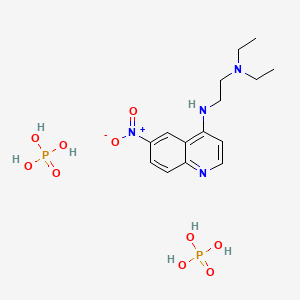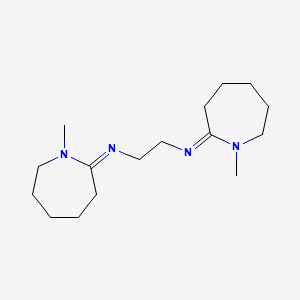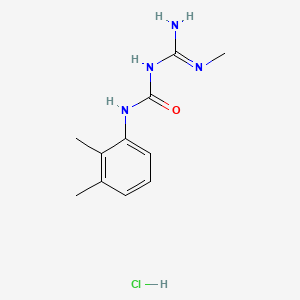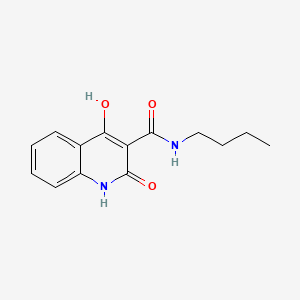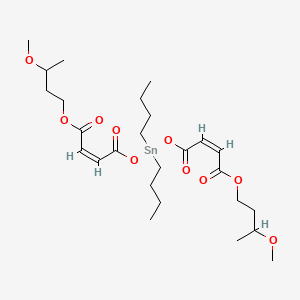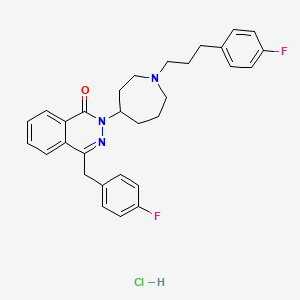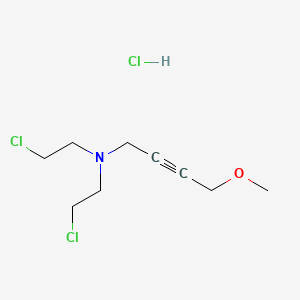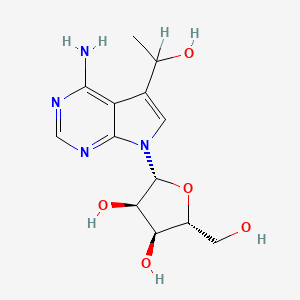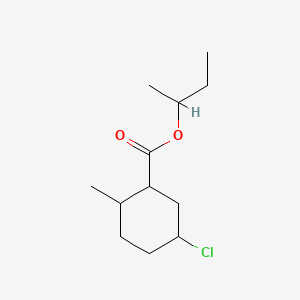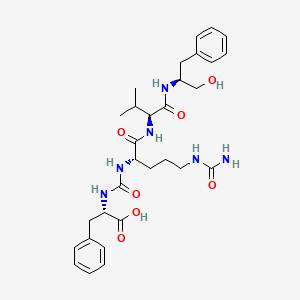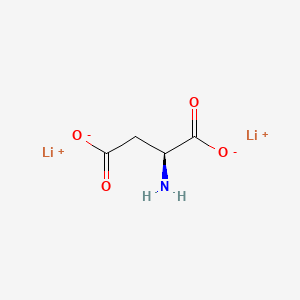
Lithium aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium aspartate is a chemical compound that combines lithium, a metal, with aspartic acid, an amino acid. The molecular formula for this compound is C₄H₆LiNO₄. It is often marketed as a dietary supplement, although its efficacy and safety are not well-supported by systematic reviews. This compound is not approved by the U.S. Food and Drug Administration for the treatment of any medical condition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium aspartate can be synthesized by reacting lithium hydroxide with aspartic acid in an aqueous solution. The reaction typically proceeds at room temperature and results in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
LiOH+C₄H₇NO₄→C₄H₆LiNO₄+H₂O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as described above, with additional steps for purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Lithium aspartate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The compound can also undergo reduction reactions, but specific details are scarce.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Lithium aspartate has been studied for various scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium aspartate involves its interaction with various molecular targets and pathways in the body. Lithium ions can affect neurotransmitter systems, including the regulation of glutamate and serotonin levels. Additionally, lithium can inhibit certain enzymes, such as glycogen synthase kinase-3, which plays a role in cellular signaling and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a well-established safety and efficacy profile.
Lithium orotate: Suggested to have better bioavailability and lower toxicity compared to lithium carbonate.
Lithium sulfate: Another lithium salt with similar applications in medicine and industry.
Uniqueness of Lithium Aspartate
This compound is unique in that it combines lithium with aspartic acid, which may offer distinct pharmacokinetic properties compared to other lithium salts. more research is needed to fully understand its potential benefits and risks.
Propiedades
Número CAS |
32093-25-7 |
|---|---|
Fórmula molecular |
C4H5Li2NO4 |
Peso molecular |
145.0 g/mol |
Nombre IUPAC |
dilithium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |
Clave InChI |
SUEJICPFWLEIQM-JIZZDEOASA-L |
SMILES isomérico |
[Li+].[Li+].C([C@@H](C(=O)[O-])N)C(=O)[O-] |
SMILES canónico |
[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


